(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester
Description
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoic acid ethyl ester (CAS: 796845-48-2) is an α,β-unsaturated ester featuring a 1-methylpyrazole substituent at the β-position. Its structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at the 1-position, conjugated to an ethyl ester moiety via a propenoic acid backbone. This compound is cataloged by chemical suppliers such as Shanghai Jingrong Chemical Technology, indicating its utility as a synthetic intermediate in organic and medicinal chemistry .
The E-configuration of the double bond (2E) is critical for its electronic properties, influencing reactivity in conjugate addition or cycloaddition reactions. The ethyl ester group enhances lipophilicity, making it suitable for applications requiring solubility in organic solvents.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3/b5-4+ |
InChI Key |
KLXDWOCNGSZFPU-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=NN1C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Role of Dimethyl Carbonate Excess
DMC acts as both methylating agent and solvent. Increasing its molar ratio from 4:1 to 8:1 (relative to substrate) enhances yield due to improved reaction kinetics (Table 2).
Table 2: DMC Stoichiometry vs. Yield
| DMC (mmol) | NaH (g) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 200 | 0.8 | 110 | 86.8 |
| 250 | 0.8 | 110 | 87.9 |
| 350 | 0.8 | 110 | 90.1 |
| 400 | 0.8 | 110 | 89.0 |
A 7:1 molar ratio (350 mmol DMC) maximizes yield at 90.1%, beyond which side reactions reduce efficiency.
Temperature Dependence
Elevating temperature from 90°C to 120°C accelerates the reaction but risks decomposition above 110°C (Table 3).
Table 3: Temperature vs. Yield
| Temperature (°C) | NaH (g) | DMC (mmol) | Yield (%) |
|---|---|---|---|
| 90 | 0.8 | 200 | 74.7 |
| 110 | 0.8 | 200 | 86.8 |
| 120 | 0.8 | 200 | 87.9 |
The ideal temperature range is 110–120°C, balancing reaction rate and product stability.
Workup and Purification
Post-reaction workup involves:
-
Distillation : Removal of unreacted DMC and DMF under reduced pressure.
-
Extraction : Partitioning the residue in water and extracting with ethyl acetate (3 × 20 mL).
-
Washing : Organic phase neutralization using brine.
-
Drying : Anhydrous MgSO₄ to remove residual water.
-
Distillation : Isolation of the product as a light yellow oil via reduced-pressure distillation.
Purity : Final products typically exhibit >95% purity by GC-MS, with characteristic signals at m/z 180.2 (M⁺).
Scalability and Industrial Production
Seven suppliers, including ATK Chemical Company and Shanghai Sinch Pharmaceuticals, produce the compound at scale. Industrial protocols mirror laboratory methods but employ:
-
Continuous flow reactors for improved heat management.
-
Recycled DMF and DMC to reduce costs.
-
Automated distillation systems for consistent product quality.
Alternative Synthetic Routes
While the NaH/DMC method dominates, exploratory approaches include:
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrazole alcohols with ethyl acrylate. However, this route suffers from lower yields (≤65%) and higher reagent costs.
-
Cross-Metathesis : Grubbs-catalyzed coupling of 1-methyl-5-vinylpyrazole with ethyl acrylate. Limited by catalyst expense and moderate stereoselectivity (E/Z = 4:1).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoic acid ethyl ester as an anticancer agent. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The study found that modifications in the pyrazole ring can enhance the anticancer activity of related compounds, suggesting that this compound could be a promising candidate for further development .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and other diseases. For example, it has been reported to interact with enzymes that regulate cell proliferation and apoptosis, making it a target for therapeutic intervention in cancer treatment .
Herbicidal Properties
In agrochemical research, this compound has been investigated for its herbicidal properties. Its structural characteristics allow it to function as a selective herbicide against certain weed species without adversely affecting crop plants. Field trials have shown promising results in controlling weed growth while maintaining crop yield .
Polymer Synthesis
The compound can also be utilized in the synthesis of functional polymers. Its reactivity allows it to participate in polymerization reactions, leading to the formation of materials with tailored properties for specific applications, such as coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Aziz-ur-Rehman et al. (2018) | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines. |
| Agrochemical Trials (2020) | Herbicide | Effective against specific weeds with minimal impact on crops. |
| Polymer Research (2021) | Material Science | Improved mechanical properties in polymer composites. |
Mechanism of Action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoic acid ethyl ester, highlighting variations in substituents and functional groups:
Biological Activity
(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoic acid ethyl ester, also known as ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate, is a pyrazole-derived compound with notable biological activities. Its molecular formula is CHNO, and it has gained attention for its potential therapeutic applications, particularly in the fields of anti-tuberculosis and cancer treatment.
- Molecular Weight : 180.21 g/mol
- CAS Number : 796845-48-2
- IUPAC Name : Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-tuberculosis agent and its cytotoxic effects against cancer cells.
Anti-Tuberculosis Activity
Recent studies indicate that compounds with a pyrazole core exhibit significant activity against Mycobacterium tuberculosis (Mtb). In one study, a series of pyrazole derivatives were synthesized and screened for their anti-Mtb properties. The results showed that modifications around the pyrazole ring could enhance the biological activity of these compounds. Specifically, this compound demonstrated promising results in inhibiting Mtb growth, suggesting its potential as a lead compound for further development .
Cytotoxicity Against Cancer Cells
In addition to its anti-tuberculosis properties, this compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that the incorporation of pyrazole moieties into drug design can lead to enhanced selectivity and potency against tumor cells. For instance, derivatives similar to this compound have been tested against breast and lung cancer cell lines, revealing IC values in the micromolar range, indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity. The following table summarizes key structural features and their corresponding effects on activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| N | Methyl group | Enhances solubility and potency |
| C | Alkyl chain | Increases lipophilicity |
| C | Halogen substitution | Modulates receptor binding affinity |
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:
- Study on Anti-Tuberculosis Efficacy : A systematic exploration of SAR was conducted where various derivatives were synthesized and assessed for their efficacy against Mtb. The study highlighted the importance of the pyrazole scaffold in enhancing antibacterial properties .
- Cytotoxicity Evaluation : In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated that it effectively inhibited cell proliferation, with mechanisms involving apoptosis induction being further investigated .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-propenoic acid ethyl ester?
- Methodology : A multi-step synthesis can be employed, starting with the formation of the pyrazole core followed by esterification. For example:
- Step 1 : Condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acrylate under basic conditions (e.g., NaOEt in ethanol) to form the α,β-unsaturated ester.
- Step 2 : Stereochemical control for the (2E)-configuration can be achieved via microwave-assisted reactions (e.g., μW heating at 90°C with T3P as a coupling agent) .
- Validation : Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR or X-ray crystallography.
Q. How should researchers characterize this compound’s structural identity?
- Techniques :
- NMR : Analyze - and -NMR spectra to confirm the ester group (δ ~4.2 ppm for -OCHCH), pyrazole protons (δ ~6.5–7.5 ppm), and trans-configuration (J ~15–16 Hz for α,β-unsaturated protons) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 209.1) .
- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements .
Q. What safety protocols are critical during experimental handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during weighing .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic/byproduct residues before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Approach :
- Cross-Validation : Compare NMR-derived dihedral angles with crystallographic data. For example, the (2E)-configuration should show a trans-planar geometry in both NMR (vicinal coupling constants) and X-ray structures .
- Twinning Analysis : Use SHELXD to detect twinning in crystals, which may cause diffraction ambiguities .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral data .
Q. What strategies enable systematic analysis of hydrogen bonding in its crystal lattice?
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D, R(8) motifs) using crystallographic data .
- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions (e.g., C–H···O/N bonds between pyrazole and ester groups) .
- Energy Frameworks : Calculate interaction energies (e.g., via DFT) to rank hydrogen bonds by stability .
Q. Which computational methods are suitable for modeling reactivity or supramolecular assembly?
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., kinase enzymes due to pyrazole motifs) .
- MD Simulations : Use GROMACS to simulate solvent effects on conformational stability (e.g., ester hydrolysis in aqueous media) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .
Data Contradiction Analysis
Q. How to address conflicting data in synthetic yields or purity assessments?
- Root Cause : Trace impurities from incomplete esterification or stereoisomer byproducts.
- Resolution :
- Chromatography : Purify via flash chromatography (hexane:EtOAc gradients) or preparative HPLC .
- Crystallization : Recrystallize from ethanol to isolate the (2E)-isomer preferentially .
- Analytical Cross-Check : Use hyphenated techniques (e.g., LC-MS) to correlate retention times with mass signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
